Diisotridecylamine
Overview
Description
Diisotridecylamine is an organic compound with the chemical formula C26H55N . It is a fatty amine, typically appearing as a colorless to light yellow liquid with a pungent odor. This compound is soluble in organic solvents such as alcohols, ethers, and aromatic hydrocarbons, but only slightly soluble in water . This compound is widely used in various industrial applications, including as a surfactant, antistatic agent, and film plasticizer .
Preparation Methods
Synthetic Routes and Reaction Conditions
Diisotridecylamine is usually synthesized through the alkylation of aliphatic amines. One common method involves the reaction of octane and isobutene, where alkyl molecules react with amines to produce this compound . Another synthetic method involves adding isotridecyl alcohol and a copper and nickel-supported catalyst in a high-pressure reactor. Nitrogen is introduced to replace air, followed by liquid ammonia and hydrogen. The reaction is carried out at temperatures ranging from 120-250°C under a pressure of 3-10 MPa for 5-15 hours .
Industrial Production Methods
In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves continuous introduction of hydrogen to replace ammonia gas, maintaining the reaction pressure inside the reactor at 0.1-1 MPa. After the reaction, the mixture is cooled, and the catalyst is filtered out. The filtrate is then distilled to obtain this compound .
Chemical Reactions Analysis
Types of Reactions
Diisotridecylamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form primary amines.
Substitution: this compound can participate in substitution reactions, where its amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various halogenating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions include primary amines, oxides, and substituted amines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Diisotridecylamine has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and antistatic agent in various chemical processes.
Biology: Employed in the synthesis of biologically active compounds.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of cosmetics, coatings, plastics, textiles, and metal processing.
Mechanism of Action
The mechanism by which diisotridecylamine exerts its effects involves its interaction with molecular targets and pathways. As a fatty amine, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. This integration can influence various cellular processes, including signal transduction and ion transport.
Comparison with Similar Compounds
Similar Compounds
Isotridecylamine: Similar in structure but differs in the position of alkyl groups.
Tridecylamine: Lacks the iso-configuration, leading to different physical and chemical properties.
Uniqueness
Diisotridecylamine’s unique structure, with its iso-configuration, provides it with distinct properties such as higher solubility in organic solvents and specific reactivity patterns. This makes it particularly valuable in applications requiring precise control over chemical interactions and stability.
Properties
IUPAC Name |
11-methyl-N-(11-methyldodecyl)dodecan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H55N/c1-25(2)21-17-13-9-5-7-11-15-19-23-27-24-20-16-12-8-6-10-14-18-22-26(3)4/h25-27H,5-24H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOFPVMWVLDSWKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCCCCCCCCNCCCCCCCCCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H55N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20205792 | |
Record name | Adogen 283 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20205792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57157-80-9 | |
Record name | Adogen 283 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057157809 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Adogen 283 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20205792 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diisotridecylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.072 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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